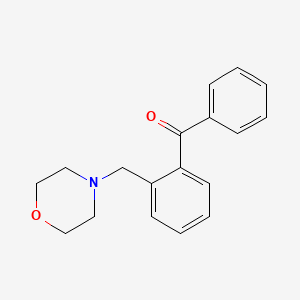

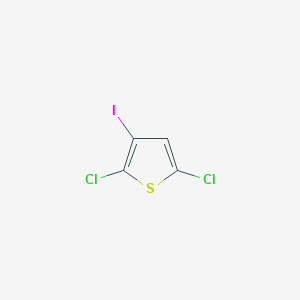

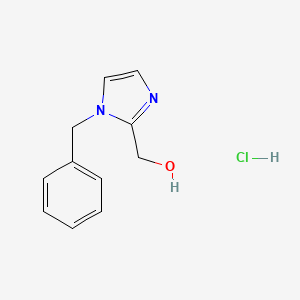

![molecular formula C8H8BrN3 B1355158 3-ブロモ-5,7-ジメチルイミダゾ[1,2-a]ピリミジン CAS No. 6840-20-6](/img/structure/B1355158.png)

3-ブロモ-5,7-ジメチルイミダゾ[1,2-a]ピリミジン

説明

“3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and an average mass of 226.073 Da . It belongs to the class of imidazopyridines, which are important fused bicyclic 5,6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing these strategies .Molecular Structure Analysis

The molecular structure of “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” is characterized by a fused bicyclic 5,6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .Chemical Reactions Analysis

Imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

“3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine” has a molecular weight of 226.07 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

抗結核剤

イミダゾ[1,2-a]ピリジンアナログは、潜在的な抗結核(TB)剤として注目を集めています。TBは世界的な健康上の課題であり、新規薬剤が緊急に必要とされています。いくつかの重要なポイントを以下に示します。

- 背景: TBは、2021年に160万人が亡くなっており、世界中で大きな死亡原因となっています。 イミダゾ[1,2-a]ピリジンは、融合した二環式複素環であり、創薬のための有望な骨格として台頭しています .

合成化学と官能基化

イミダゾ[1,2-a]ピリミジンは、合成化学において注目を集めています。

要約すると、3-ブロモ-5,7-ジメチルイミダゾ[1,2-a]ピリミジンは、抗結核剤として有望であり、材料科学や合成化学にも応用されています。その多面的な特性は、研究と革新を促進し続けています。

これらのエキサイティングな分野をさらに探求してみてください! 🌟

作用機序

Target of Action

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to cause a reduction in bacterial load when used in treatment .

将来の方向性

Imidazopyridines, including “3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine”, have significant potential in medicinal chemistry. They have been recognized for their wide range of applications, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new tuberculosis drugs, and imidazopyridines are being critically reviewed for their potential in this area .

生化学分析

Biochemical Properties

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyrimidine derivatives . The interactions of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine with enzymes such as cytochrome P450 and other oxidoreductases are of particular interest, as these interactions can lead to the formation of reactive intermediates that are important for drug metabolism and detoxification processes .

Cellular Effects

The effects of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways . For example, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs and an increase in their bioavailability . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are important for understanding the potential therapeutic applications and toxicity of this compound .

Dosage Effects in Animal Models

The effects of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine at different dosages in animal models have been investigated to determine its therapeutic and toxicological profiles. Studies have shown that this compound exhibits dose-dependent effects, with low doses leading to beneficial effects on cellular function and high doses resulting in toxic or adverse effects . For example, low doses of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine have been found to enhance antioxidant defense mechanisms, while high doses can induce oxidative stress and cellular damage . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, including those related to drug metabolism and detoxification. This compound interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and reduction of xenobiotics . Additionally, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine within cells and tissues are important factors that influence its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . The localization and accumulation of this compound are important for understanding its mechanism of action and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a key factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria, where it can affect mitochondrial function and energy production . Additionally, 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine can undergo post-translational modifications that direct it to specific organelles, such as the nucleus and endoplasmic reticulum . These targeting signals and modifications are important for understanding the precise mechanism of action of this compound and its potential therapeutic applications .

特性

IUPAC Name |

3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHMAZMJLBMJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC=C(N12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569686 | |

| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6840-20-6 | |

| Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

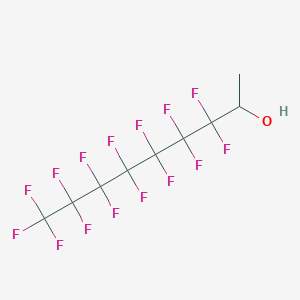

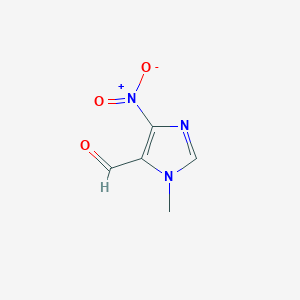

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)